molecular formula C20H24O4 B1237613 Collinin CAS No. 34465-83-3

Collinin

Cat. No. B1237613
CAS RN: 34465-83-3
M. Wt: 328.4 g/mol
InChI Key: MJWGWXGEAHRWOV-NTCAYCPXSA-N
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Description

Synthesis Analysis Collinin and its isomer, isocollinin, have been successfully synthesized via a route that includes both parallel and sequential chemical reactions. This process allows for the production of collinin at scales ranging from 1 to 50 grams of precursor. The synthesized compounds are thoroughly characterized using techniques such as 1H NMR, 13C NMR, and melting point analysis, providing foundational data for further study of their properties and applications (Pardo-Castaño et al., 2019).

Molecular Structure Analysis The molecular structure of collinin has been elucidated through detailed NMR spectroscopy and other analytical methods, revealing its complex nature and the presence of a geranyloxycoumarin skeleton. This structural complexity is instrumental in its biological activity and interaction with biological molecules (Epifano et al., 2008).

Chemical Reactions and Properties Collinin's chemical behavior, particularly its interactions with other compounds and its reactivity under various conditions, has been a subject of research. Studies have shown that collinin can inhibit the growth of specific bacteria and modulate the inflammatory response in macrophages, highlighting its chemical and biological reactivity (Santos et al., 2013).

Physical Properties Analysis The physical properties of collinin, including its solubility in different solvents and under various conditions, have been extensively investigated. The solubility of collinin and isocollinin in pressurized CO2, for example, has been determined, providing valuable information for the extraction and application of these compounds (Pardo-Castaño et al., 2019).

Chemical Properties Analysis The chemical properties of collinin, including its reactivity and interactions with biological molecules, have been explored through various studies. Its effects on bacteria, inflammatory processes, and even bone breakdown demonstrate its significant biochemical activity and potential as a therapeutic agent (Santos et al., 2013).

Scientific Research Applications

Phytochemical and Pharmacological Properties

Collinin, a geranyloxycoumarin isolated from plants of the Rutaceae family, has been synthesized in quantities sufficient to study its valuable biological effects. Research has focused on examining the phytochemical and pharmacological properties of collinin, revealing its potential in various therapeutic applications (Epifano, Genovese, Marcotullio, & Curini, 2008).

Impact on Periodontal Health

Collinin has shown potential in promoting periodontal health. It reduces the growth of Porphyromonas gingivalis, a key bacterium in periodontitis, and inhibits its collagenase activity. Additionally, collinin mitigates the lipopolysaccharide-induced inflammatory response in macrophages and prevents osteoclast differentiation and function, which are critical in bone breakdown associated with inflammatory periodontitis (Santos et al., 2013).

Solubility and Synthesis

The solubility of collinin and its isomer, isocollinin, in pressurized carbon dioxide has been determined, providing insight into efficient extraction and synthesis methods. This research is important for pharmaceutical applications where collinin's solubility properties are crucial (Pardo-Castaño, García, Benavides, & Bolaños, 2019).

Apoptotic Effects in Cancer Research

Studies have demonstrated collinin's ability to induce apoptosis in human Jurkat T cells, a type of tumor cell. This apoptotic activity is mediated by the mitochondrial pathway, suggesting collinin's potential role in cancer therapy (Kim et al., 2013).

Inhibition of Colon Carcinogenesis

Research indicates that dietary administration of collinin can inhibit colitis-related colon carcinogenesis in mice. This suggests its potential as a chemopreventive agent against colon cancer, particularly in inflammatory conditions (Kohno et al., 2006).

Anti-Tuberculosis Potential

Collinin has shown significant in vitro activity against multidrug-resistant and extensively drug-resistant Mycobacterium tuberculosis. This suggests its potential as a new therapeutic agent for treating drug-resistant tuberculosis, highlighting the need for further studies to assess its efficacy (Kim et al., 2018).

Mechanism of Action

Target of Action

Collinin is a coumarin that has been found in Z. schinifolium and has diverse biological activities . It has shown anti-tubercular activity against both drug-susceptible and -resistant strains of M. tuberculosis .

Mode of Action

It is known to inhibit lps-induced nitric oxide (no) production

Biochemical Pathways

Its ability to inhibit lps-induced nitric oxide production suggests it may impact pathways related to immune response and inflammation .

Result of Action

Collinin has demonstrated significant anti-tubercular activity, showing effectiveness against both drug-susceptible and -resistant strains of M. tuberculosis . It also inhibits LPS-induced nitric oxide production , which suggests it may have anti-inflammatory effects.

properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-8-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3/b15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGWXGEAHRWOV-NTCAYCPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C2=C(C=C1)C=CC(=O)O2)OC)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Collinin

CAS RN

34465-83-3
Record name COLLININ
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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